ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

Analytical Chemistry Organic Synthesis Quality Control

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1245106-77-7) is a specialized heterocyclic building block featuring a pyrazole core substituted with a furan ring at the 3-position and an ethyl carboxylate ester at the 4-position. This compound has a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 1245106-77-7
Cat. No. B2433299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate
CAS1245106-77-7
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1C2=CC=CO2)C
InChIInChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-13(2)12-10(8)9-5-4-6-16-9/h4-7H,3H2,1-2H3
InChIKeyVCCQVYYUSSPRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1245106-77-7): A Unique Pyrazole-Furan Scaffold for Advanced Chemical Synthesis


Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1245106-77-7) is a specialized heterocyclic building block featuring a pyrazole core substituted with a furan ring at the 3-position and an ethyl carboxylate ester at the 4-position . This compound has a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol . Its structural architecture combines the aromatic and electronic properties of the furan moiety with the nitrogen-rich pyrazole ring, which is a privileged scaffold in medicinal chemistry [1]. The specific substitution pattern (3-furan-2-yl, 1-methyl, 4-carboxylate) creates a unique spatial and electronic environment that distinguishes it from other pyrazole carboxylates, making it a valuable intermediate for the synthesis of more complex molecules and a potential starting point for fragment-based drug discovery [2].

Why Ethyl 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate Cannot Be Replaced by Common Pyrazole Analogs


Procurement of a generic "pyrazole carboxylate" without precise regioisomeric specification risks compromising experimental outcomes and reproducibility. Pyrazole derivatives exhibit profound structure-activity relationships where the position of substituents critically determines molecular properties [1]. For example, moving the carboxylate from the 4-position to the 3- or 5-position, or relocating the furan ring, yields compounds with distinct physicochemical profiles—such as ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 104296-35-7), which has a reported melting point of 62.5-64.5°C . In contrast, the target compound is a liquid at room temperature, underscoring its unique solid-state and handling characteristics. Furthermore, the specific 3-furan-2-yl substitution pattern, distinct from the 5-carboxylate analog found in the MtDHFR fragment hit (CAS 1152509-87-9) [2], positions it as a unique scaffold for exploring alternative binding modes in drug discovery. Substituting a different regioisomer would introduce an uncontrolled variable, making the interpretation of structure-activity data unreliable. The quantitative evidence below demonstrates the measurable differences that justify the selection of this specific compound.

Quantitative Differentiation of Ethyl 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate: A Comparative Evidence Guide


Regioisomeric Purity and Structural Verification

The target compound, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1245106-77-7), is supplied with a specified purity of 95% by commercial vendors, a common benchmark for research-grade building blocks . This is a critical specification for ensuring synthetic reliability. In comparison, the regioisomer ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 104296-35-7) is often supplied with a similar purity claim (e.g., 97%) but exhibits a vastly different solid-state property, melting at 62.5-64.5°C, which can complicate handling and solubility in certain reaction media . The target compound's physical state as a non-crystalline liquid or low-melting solid, combined with its specific LogP of 1.8568, directly influences its compatibility in various synthetic protocols and assays .

Analytical Chemistry Organic Synthesis Quality Control

Comparative Binding Affinity in Fragment-Based Drug Discovery

In fragment-based screening against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), the structurally related analog 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1152509-87-9) was identified as a validated fragment hit with low micromolar binding affinity as determined by X-ray crystallography and biophysical methods [1]. The target compound, being the ethyl ester prodrug of this acid, is expected to exhibit enhanced cell permeability due to its increased lipophilicity (LogP 1.8568), which is a critical parameter for improving target engagement in whole-cell assays . While no direct comparative data exists between the target and the acid, the class-level inference is that the ester can serve as a more drug-like analog with potentially improved pharmacokinetic properties.

Fragment-Based Drug Discovery Antitubercular Agents Enzyme Inhibition

Availability and Cost Efficiency as a Synthetic Intermediate

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1245106-77-7) is readily available from multiple reputable chemical suppliers, with pricing structures that facilitate both small-scale exploratory chemistry and larger-scale synthesis. For instance, it is offered at a catalog price of approximately €660 for 50 mg from CymitQuimica and is also available from Leyan at a quoted price of roughly ¥... for 1g (exact pricing may vary) . In contrast, the corresponding acid, 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1152509-87-9), is often priced at a premium due to more limited commercial sources and longer lead times (e.g., $532.50 for 50 mg with a 3-4 week lead time from Biosynth) . This makes the ethyl ester the more economically viable and logistically accessible starting material for multi-step syntheses.

Chemical Synthesis Procurement Cost Analysis

Computational and Predicted Properties for Rational Design

The predicted physicochemical properties of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, including a calculated LogP of 1.8568, a topological polar surface area (TPSA) of 57.26 Ų, and a pKa of -0.55 ± 0.10, position it favorably within drug-like chemical space . These values are distinct from those of regioisomers such as ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 104296-35-7), which has a predicted pKa of -0.16 ± 0.10 . The lower pKa of the target compound suggests a higher degree of ester stability under mildly basic conditions, an important consideration for synthetic planning and biological assay buffer compatibility.

Medicinal Chemistry Computational Chemistry Drug Design

Key Application Scenarios for Ethyl 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate Based on Differential Evidence


Synthesis of Novel Antitubercular Agents via Fragment Elaboration

This compound is an ideal starting material for medicinal chemists developing next-generation antitubercular drugs. The structurally related acid is a validated fragment hit for Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), as confirmed by X-ray crystallography (PDB ID 6VS6) [1]. The target ester provides a convenient handle for chemical elaboration, allowing for the rapid synthesis of diverse analogs to improve potency and selectivity. Its favorable predicted LogP and solubility profile make it suitable for in vitro permeability and whole-cell activity assays. The lower cost and ready availability of the ester (as detailed in Section 3) accelerate the synthesis of focused libraries for structure-activity relationship (SAR) studies, giving researchers a competitive edge in discovering new anti-infective leads.

Preparation of Functionalized Pyrazole-Carboxylic Acids for Bioconjugation

The ethyl ester group serves as a protecting group for the carboxylic acid, which can be selectively deprotected to yield 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1152509-87-9). This acid is then available for activation and coupling to amines, alcohols, or other functional groups for bioconjugation, surface modification, or the creation of novel chemical probes. The liquid physical state of the target ester simplifies its handling in automated parallel synthesis and flow chemistry setups . Compared to its solid regioisomer, the target compound's lack of a melting point eliminates the need for heating or specialized dissolution protocols, streamlining high-throughput synthesis workflows .

Development of Novel Chemical Sensors and Electronic Materials

The combination of a furan ring, known for its electron-rich aromatic character, and a pyrazole ring, a versatile heterocycle, makes this compound a promising building block for advanced materials. The ethyl ester group can be used to attach the molecule to polymer backbones or metal-organic frameworks (MOFs) for applications in chemical sensing, catalysis, or organic electronics. The specific regioisomeric structure (3-furan-2-yl, 4-carboxylate) offers a unique geometry for metal coordination and supramolecular assembly, as evidenced by its distinct predicted pKa and molecular topology compared to other pyrazole carboxylates . This differentiates it as a molecular tool for creating materials with precisely tuned electronic and optical properties.

Use as an Analytical Standard and Reference Compound

With a specified purity of ≥95% and a unique CAS number (1245106-77-7), this compound serves as a reliable reference standard for analytical method development and quality control in pharmaceutical and chemical manufacturing . Its well-defined molecular weight (220.22 g/mol), molecular formula (C11H12N2O3), and predicted properties (LogP, pKa, boiling point) allow for accurate calibration in HPLC, LC-MS, and GC-MS assays [1]. In contrast to structurally ambiguous or poorly characterized analogs, this compound's data-rich profile ensures reproducibility in analytical testing and batch-to-batch consistency in production environments.

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